molecular formula C22H13ClF3N3O2 B2718702 3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide CAS No. 320417-83-2

3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B2718702
CAS No.: 320417-83-2
M. Wt: 443.81
InChI Key: BHBQGKPFHQDINV-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide” is a complex organic molecule. It contains several functional groups including a phthalazine ring, a carboxamide group, and two phenyl rings, one of which is substituted with a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phthalazine ring, the carboxamide group, and the substituted phenyl rings would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in reactions with acids or bases, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The compound is a precursor in synthesizing various heterocyclic compounds. It has been utilized in reactions with amines, phenylhydrazine, and Grignard reagents, leading to the formation of benzoxazinones, benzophenone oximes, dihydrophthalazinones, and other complex molecules. These reactions are crucial for developing pharmaceuticals and advanced materials (Fahmy & Aly, 1976).

Antimicrobial and Antipathogenic Activity

  • Derivatives of the compound have shown significant antimicrobial and antipathogenic activities. The presence of chlorophenyl and trifluoromethyl groups contributes to these properties, making them candidates for developing new antimicrobial agents. Research indicates that such derivatives are effective against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Antitumor Activity

  • Another significant application is in the synthesis of compounds with antitumor activities. The structural features of such derivatives, including the chlorophenyl and trifluoromethyl groups, have been correlated with inhibition of cancer cell proliferation, highlighting its potential in cancer research and therapy (Ji et al., 2018).

Development of Anticonvulsant Agents

  • The compound's derivatives also have applications in developing anticonvulsant agents. The crystal structures of related enaminones have been studied for their potential as anticonvulsant medications, indicating the relevance of the chlorophenyl and trifluoromethyl groups in medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, other compounds containing a trifluoromethyl group have been found to be toxic if inhaled and can cause skin and eye irritation .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, its physical and chemical properties, and its potential biological activity. Additionally, studies could be conducted to determine its safety profile and potential applications .

Properties

IUPAC Name

3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3N3O2/c23-14-8-10-16(11-9-14)29-21(31)18-7-2-1-6-17(18)19(28-29)20(30)27-15-5-3-4-13(12-15)22(24,25)26/h1-12H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBQGKPFHQDINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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